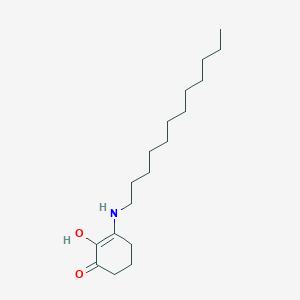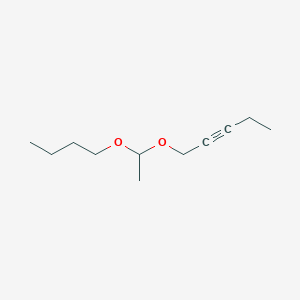
1-(1-Butoxyethoxy)pent-2-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Butoxyethoxy)pent-2-yne is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne) and ether functional groups. This compound is part of the alkyne family, which are hydrocarbons containing at least one carbon-carbon triple bond. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1-Butoxyethoxy)pent-2-yne can be synthesized through multiple-step organic synthesis. One common method involves the preparation of alkynes by double elimination reactions from dihaloalkanes. For instance, the process begins with the electrophilic addition of a halogen to an alkene to form a dihaloalkane, followed by a double E2 elimination reaction to form the alkyne .
Industrial Production Methods: Industrial production of alkynes, including this compound, often involves the use of strong bases such as sodium amide in ammonia (NaNH₂/NH₃) to facilitate the elimination reactions. This method ensures the formation of the desired alkyne with minimal side reactions .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Butoxyethoxy)pent-2-yne undergoes various chemical reactions, including:
Addition Reactions: Alkynes can participate in addition reactions with halogens (e.g., bromine) and hydrogen halides (e.g., HCl) to form dihaloalkanes and haloalkenes.
Oxidation Reactions: Alkynes can be oxidized to form diketones or carboxylic acids depending on the reagents and conditions used.
Reduction Reactions: Alkynes can be reduced to alkenes or alkanes using hydrogenation reactions with catalysts such as palladium or platinum.
Common Reagents and Conditions:
Hydrogenation: Palladium or platinum catalysts in the presence of hydrogen gas.
Halogenation: Bromine or chlorine in an inert solvent.
Oxidation: Potassium permanganate or ozone in aqueous or organic solvents.
Major Products Formed:
Dihaloalkanes: Formed from halogenation reactions.
Alkenes/Alkanes: Formed from hydrogenation reactions.
Diketones/Carboxylic Acids: Formed from oxidation reactions.
Aplicaciones Científicas De Investigación
1-(1-Butoxyethoxy)pent-2-yne has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(1-Butoxyethoxy)pent-2-yne involves its interaction with various molecular targets and pathways. The alkyne group can participate in nucleophilic addition reactions, where the π electrons of the triple bond attack electrophilic centers. This can lead to the formation of new carbon-carbon or carbon-heteroatom bonds . The ether groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
1-Butyne: A simpler alkyne with a single carbon-carbon triple bond.
1-Pentyne: Another alkyne with a similar carbon chain length but without the ether groups.
Uniqueness: 1-(1-Butoxyethoxy)pent-2-yne is unique due to the presence of both alkyne and ether functional groups, which provide a combination of reactivity and solubility properties not found in simpler alkynes. This makes it a versatile compound for various chemical transformations and applications .
Propiedades
Número CAS |
89393-18-0 |
|---|---|
Fórmula molecular |
C11H20O2 |
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
1-(1-butoxyethoxy)pent-2-yne |
InChI |
InChI=1S/C11H20O2/c1-4-6-8-10-13-11(3)12-9-7-5-2/h11H,4-5,7,9-10H2,1-3H3 |
Clave InChI |
HXVKIQDRGJMWFC-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(C)OCC#CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne](/img/structure/B14396300.png)
![2-Ethoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14396307.png)
![N-[(4-Methylbenzoyl)oxy]-N-phenylnaphthalene-1-carboxamide](/img/structure/B14396319.png)
![3-[2-(4-tert-Butylphenyl)-1-(2,4-dichlorophenyl)ethyl]pyridine](/img/structure/B14396322.png)
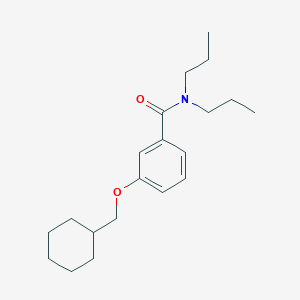
![2-[4-(Chloromethyl)phenyl]-6-nitro-1,3-benzoxazole](/img/structure/B14396339.png)

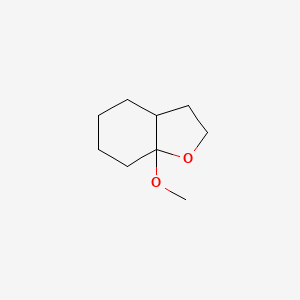
![4-[2-Oxo-2-(thiophen-2-yl)ethyl]benzonitrile](/img/structure/B14396345.png)
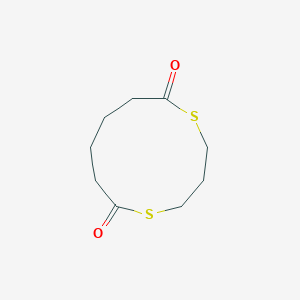
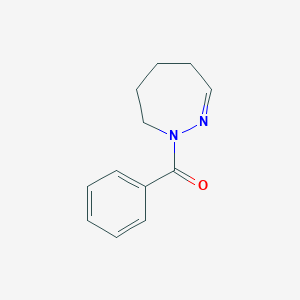
![3-[(2,4,5-Trichlorophenoxy)methyl]aniline](/img/structure/B14396369.png)
